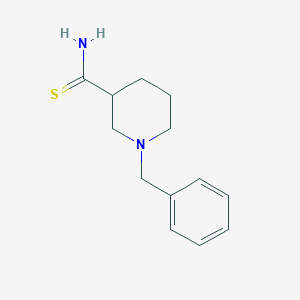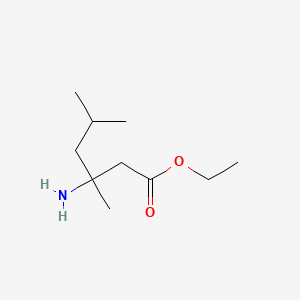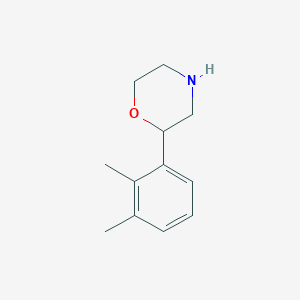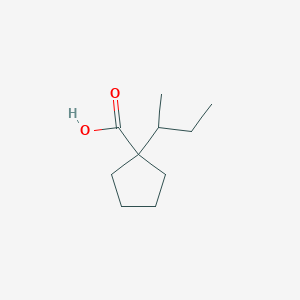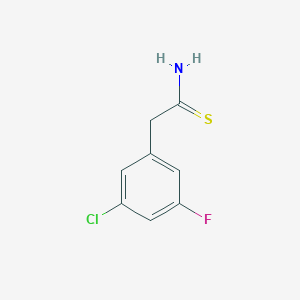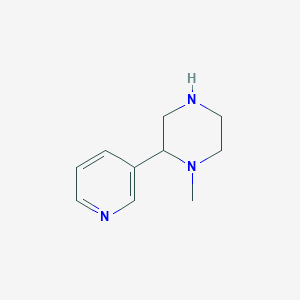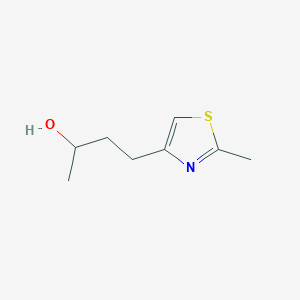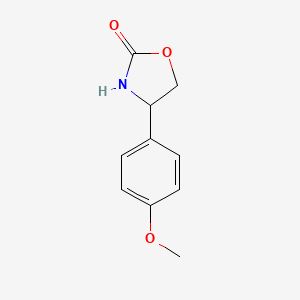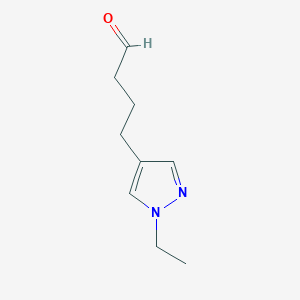
4-(1-Ethyl-1h-pyrazol-4-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethyl-1H-pyrazol-4-yl)butanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H14N2O, is characterized by a pyrazole ring substituted with an ethyl group and a butanal chain. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)butanal typically involves the condensation of an aldehyde with a pyrazole derivative. One common method is the Vilsmeier-Haack reaction, which involves the formylation of acetophenone hydrazones to produce formylpyrazoles . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yields and purity. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Ethyl-1H-pyrazol-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: 4-(1-Ethyl-1H-pyrazol-4-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1H-pyrazol-4-yl)butanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1-Ethyl-1H-pyrazol-4-yl)butanal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)butanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Ethyl-1H-pyrazol-4-yl)propanal
- 5-(1-Ethyl-1H-pyrazol-4-yl)pentanal
- 4-(1-Methyl-1H-pyrazol-4-yl)butanal
Uniqueness
4-(1-Ethyl-1H-pyrazol-4-yl)butanal is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanal chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-(1-ethylpyrazol-4-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-2-11-8-9(7-10-11)5-3-4-6-12/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
ZBLDMTNOHHNECN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


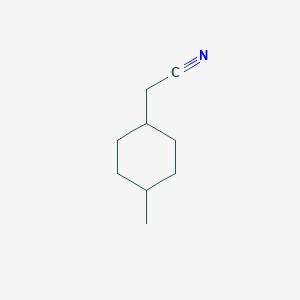
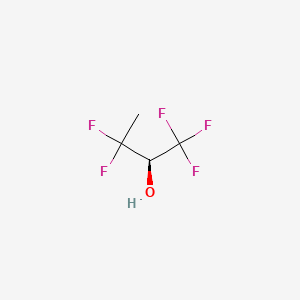
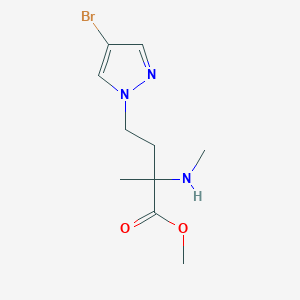
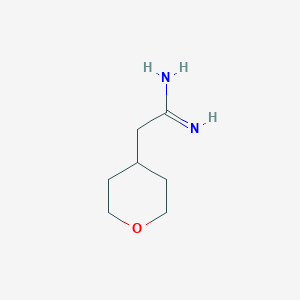
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
